Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate
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Overview
Description
Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound that features both imidazole and thiazole rings. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone. The reaction is carried out under reflux conditions in a suitable solvent such as 1,4-dioxane . The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes in bacterial metabolic pathways, leading to cell death . In anticancer research, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-6-phenylimidazo[2,1-b]thiazole-5-carboxylate
- Methyl 2-methyl-6-(4-trifluoromethylphenyl)imidazo[2,1-b]thiazole-5-carboxylate
Uniqueness
Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it more effective in crossing biological membranes and more resistant to metabolic degradation compared to its analogs .
Properties
IUPAC Name |
methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2S/c1-4-3-14-5(7(15)16-2)6(9(10,11)12)13-8(14)17-4/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONKYAXUBRTXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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